Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride
Overview
Description
Iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride, also known as Iron (III) meso-tetraphenylporphine chloride, is a compound with the molecular formula C44H30Cl3FeN4 . It is an important catalyst, commonly used in organic synthesis reactions .
Synthesis Analysis
The common method of synthesis is through metal organic chemical synthesis. A commonly used method is the reaction of tetraphenylporphyrin with ferric chloride to give, under appropriate conditions, 5,10,15,20-tetraphenyl-21h,23H-PORPHINE IRON (III) CHLORIDE .Molecular Structure Analysis
The molecular weight of this compound is 776.947 g/mol . The IUPAC name is iron (3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride .Chemical Reactions Analysis
Iron (III) meso-tetraphenylporphine chloride is used as a catalyzing reagent for silylation reactions . It can participate in many oxidation, reduction, and hydrogenation reactions .Physical And Chemical Properties Analysis
This compound is crystalline in physical form . It is insoluble in water . The compound has structural stability, formed by the coordination of an iron ion and four phenyl porphyrins .Scientific Research Applications
Application 1: Photodynamic Effect Against Leishmania spp
- Summary of the Application : This compound has been used in the study of its photodynamic properties against Leishmania spp in the promastigote stage .
- Methods of Application : The meso-(aryl) porphyrin derivative 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) and two meso-(aryl) metalloporphyrins, TCPP-Zn(II) and TCPP-Sn(IV), were synthesized with reaction yields between 33.91 and 80.4% . The photophysical properties were determined, and the in vitro photodynamic properties were evaluated .
- Results or Outcomes : The TCPP-Zn(II) reduced the viability of the parasites as shown by the lowest IC 50, which is even lower than the reference drug glucantime . The beneficial effect related to the lethal capacity of porphyrins was greater in the presence of light irradiation .
Application 2: Grafting on Organosilane-Pillared Montmorillonite
- Summary of the Application : This compound has been used in the preparation and characterization of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin grafted on organosilane-pillared montmorillonite by covalent bonding .
- Methods of Application : The 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared montmorillonite by dehydration condensation reaction .
- Results or Outcomes : The interlayer space of the montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES . The Soret band of H2TCPP molecules in H2TCPP/APTES/montmorillonite composites had a red-shift with 17 nm compared with that of the monomers, revealing that H2TCPP molecules assembled into J-aggregates .
Application 3: Catalytic and Therapeutic Properties
- Summary of the Application : This compound has been used in the study of its catalytic and therapeutic properties . It is used in photodynamic therapy (PDT), where it acts as a photosensitizer . The photochemical properties of this compound are also useful for the fabrication of solar cells .
- Methods of Application : The catalytic and photochemical properties can be achieved by the coordination with a diversity of central metal ions . The association of porphyrins with different surfaces modulates the electronic and physicochemical properties of these molecules .
- Results or Outcomes : The MnTMPyP have antioxidant activity that is influenced by the capacity of membrane binding, substituents, and meso substituents .
Application 4: Reactivity with Hydrogen Peroxide
- Summary of the Application : This compound has been used in the study of its reactivity with hydrogen peroxide .
- Methods of Application : A stopped-flow study has shown that tetrakis (pentafluoro-phenyl)porphyrin iron (III) chloride reacts rapidly (<3 ms) with hydrogen peroxide to form a FeIII–H2O2 complex .
- Results or Outcomes : This subsequently undergoes rapid intramolecular conversion (k = 4.4 s−1) to an iron (IV) intermediate, which in turn reacts with hydrogen peroxide (k′ = 54.3 M−1 s−1) to reform the original FeIII–H2O2 complex .
Application 5: Silylation Catalyst
- Summary of the Application : This compound has been used as an effective catalyst for the silylation of hydroxyl groups with hexamethyldisilazane at room temperature .
- Methods of Application : The compound is used as a catalyst in the reaction .
- Results or Outcomes : The reaction proceeds effectively at room temperature with this catalyst .
Application 6: Chemosensoric Properties
Safety And Hazards
properties
IUPAC Name |
iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTNPIPZGCOFPA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30Cl3FeN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936958 | |
Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III) meso-tetraphenylporphine chloride | |
CAS RN |
16456-81-8 | |
Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine iron(III) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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